

Toraseamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *mide*

Cat. No.: *B389215*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Torase**mide**, also known as torse**mide**, is a potent pyridine-sulfonylurea loop diuretic.[1][2] It is primarily utilized in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[2][3] Additionally, in lower doses, it is employed for the treatment of hypertension.[3] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, analytical methodologies, and mechanism of action of Torase**mide**, tailored for professionals in the fields of research, science, and drug development.

Chemical Structure and Identification

Torase**mide** is chemically described as N-[[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonam**mide**].[2] Its structure is characterized by a central pyridine ring substituted with a sulfonam**mide** group, which in turn is linked to an isopropylurea moiety, and an m-toluidine group.

The definitive identification of Torase**mide** can be established through the following structural identifiers:

- IUPAC Name: 1-[[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]-3-propan-2-ylurea[1]
- SMILES (Simplified Molecular Input Line Entry System):
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C[1][4]

- InChI (International Chemical Identifier): InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
[\[1\]](#)[\[2\]](#)

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of Torasemide is presented in the table below, providing essential data for formulation development and analytical studies.

Property	Value	Reference
Molecular Formula	C16H20N4O3S	[1] [2]
Molecular Weight	348.42 g/mol	[2] [5]
Appearance	White to off-white crystalline powder	[4]
Melting Point	163-164 °C	[6]
Solubility	Water: Sparingly soluble. Approximately 0.0596 g/L. [1] [6] Organic Solvents: Soluble in DMSO and dimethylformamide (approx. 1 mg/mL). Insoluble in ethanol. [1] [5]	[1] [5] [6]
pKa	7.1	[6]
LogP	2.3 - 3.356	[6]

Experimental Protocols

Synthesis of Torasemide

A common synthetic route for Torasemide involves the reaction of 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide with isopropyl isocyanate. The reaction is typically carried out in the presence of an alkali carbonate or bicarbonate in an organic solvent. The resulting alkali salt of Torasemide is then acidified to yield the final product.

Example Protocol:

- A mixture of 4-chloro-3-pyridinesulfonamide (1.56 mol) and m-toluidine (1.87 mol) in n-butanol is heated for 2-4 hours.
- After cooling, the solid intermediate, 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide hydrochloride, is isolated by filtration.
- The intermediate is then reacted with isopropyl isocyanate in the presence of an alkali carbonate (e.g., potassium carbonate) and an organic solvent.
- Upon completion of the reaction, the pH is adjusted to approximately 4.3 with an aqueous solution of hydrogen chloride to precipitate crude Torasemide.
- The product is isolated by filtration and can be further purified by trituration in a mixture of acetonitrile and water.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Torasemide in bulk drug substances, pharmaceutical formulations, and biological matrices. A representative method for the analysis in a pharmaceutical dosage form is detailed below.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: Ace5-C18 (250 x 4.6 mm, 5 μ m)^[7]
- Mobile Phase: Acetonitrile: Water (60:40 v/v)^[7]
- Flow Rate: 1.0 mL/min^[7]
- Detection Wavelength: 270 nm^[7]
- Linear Range: 0.5-30 μ g/mL^[7]

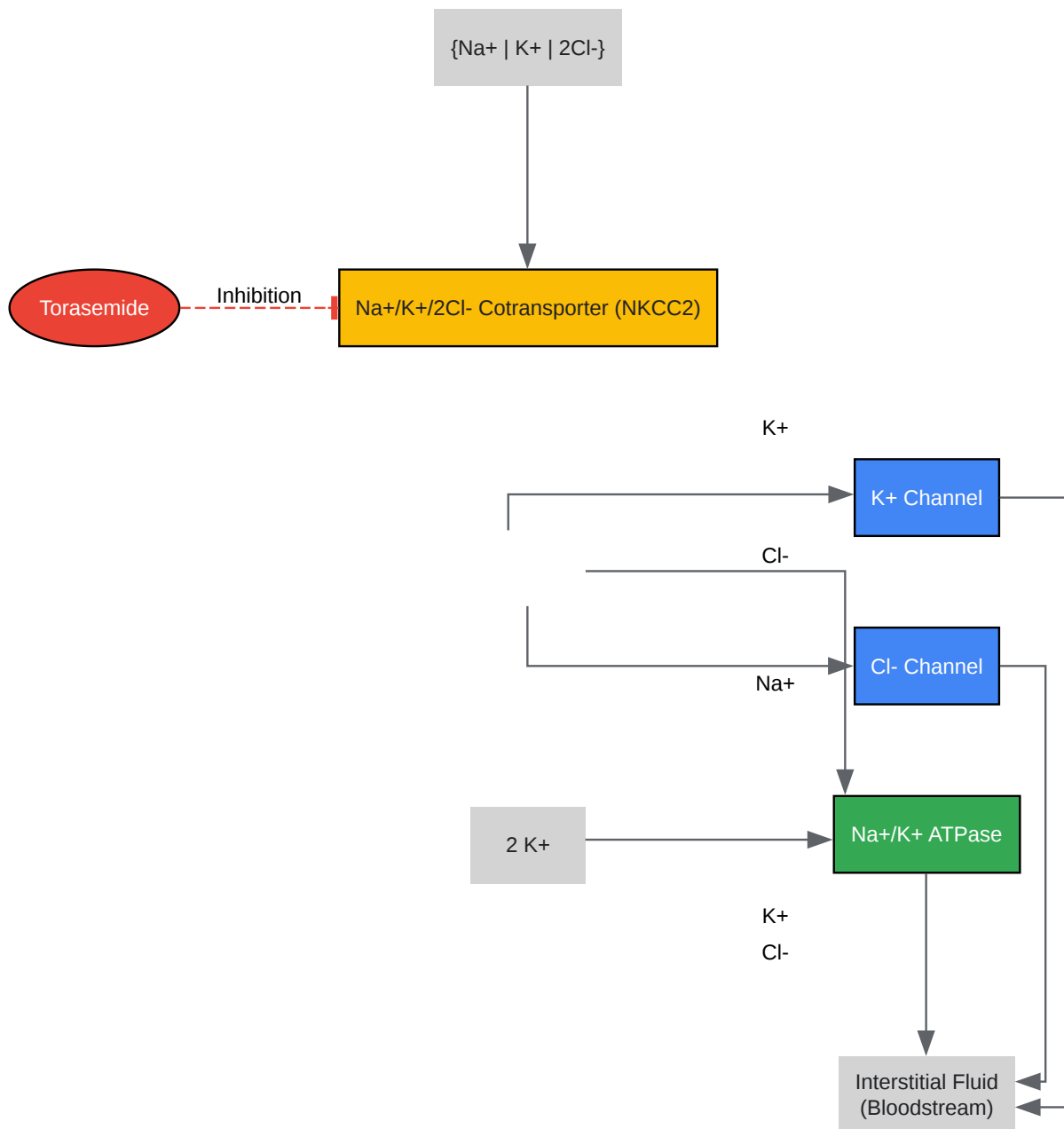
Sample Preparation (for Tablets):

- Ten tablets are accurately weighed and finely powdered.
- A quantity of the powder equivalent to a single dose is transferred to a suitable volumetric flask.
- The powder is extracted with a suitable diluent (e.g., the mobile phase) using vortex mixing and ultrasonication.
- The solution is filtered through a 0.45-micron nylon filter.
- An appropriate dilution is made with the mobile phase to achieve a concentration within the linear range of the method.

Mechanism of Action and Signaling Pathway

Torase**mide** exerts its diuretic effect by inhibiting the $\text{Na}^+/\text{K}^+/\text{2Cl}^-$ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.^[1] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these electrolytes in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.

The following diagram illustrates the mechanism of action of Torase**mide** at the cellular level.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of action of Torasemide on the Na⁺/K⁺/2Cl⁻ cotransporter.

Conclusion

This technical guide has provided a comprehensive overview of Torasemide, encompassing its chemical structure, physicochemical properties, analytical methodologies, and mechanism of action. The detailed information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important diuretic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. jpsbr.org [jpsbr.org]
- 3. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. apexbt.com [apexbt.com]
- 6. Torasemide | C₁₆H₂₀N₄O₃S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- To cite this document: BenchChem. [Torasemide: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b389215#what-is-the-chemical-structure-of-mide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com